molecular formula C17H26ClN3O3S B2355690 N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1234917-93-1

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No. B2355690
CAS RN: 1234917-93-1
M. Wt: 387.92
InChI Key: JTWDTGBGRUZNDR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway and is a promising target for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Asymmetric Synthesis

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide is utilized in asymmetric synthesis, offering a pathway to structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are important structural motifs in many natural products and therapeutically relevant molecules. The use of chiral sulfinamides, like tert-butanesulfinamide, has been pivotal in achieving stereoselectivity in the synthesis of these amines and their derivatives, highlighting the compound's role in facilitating asymmetric synthesis processes (Philip et al., 2020).

Synthetic Methodology Development

The compound plays a key role in the development of synthetic methodologies for the production of intermediate compounds used in pharmaceuticals, such as Vandetanib. It is synthesized through a series of steps including acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. This showcases its importance in the synthesis of key pharmaceutical intermediates, providing a foundation for further drug development and synthesis optimization (Wang et al., 2015).

Catalysis and Nitrogen Source

In catalytic processes, particularly in aminohydroxylation and aziridination of olefins, N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide derivatives serve as efficient nitrogen sources. These reactions are crucial for introducing nitrogen-containing functional groups into molecules, which is a fundamental step in the synthesis of many organic compounds. The sulfonyl-nitrogen bond in the product is easily cleaved under mild acidic conditions, demonstrating the compound's utility in catalytic reactions and its contribution to the versatility of synthetic organic chemistry (Gontcharov et al., 1999).

properties

IUPAC Name

N-tert-butyl-4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-17(2,3)20-16(22)21-10-8-13(9-11-21)12-19-25(23,24)15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWDTGBGRUZNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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